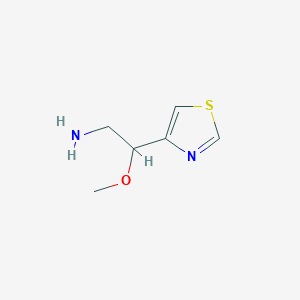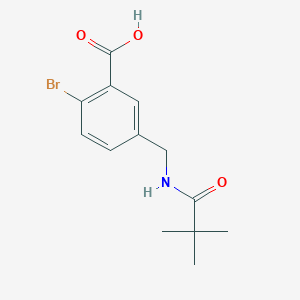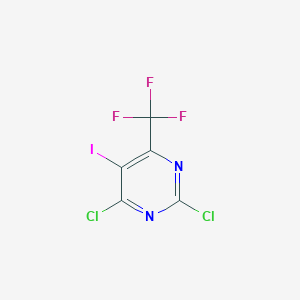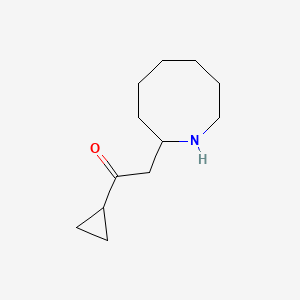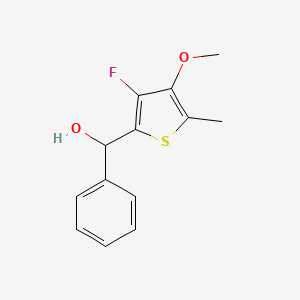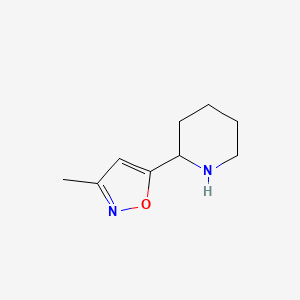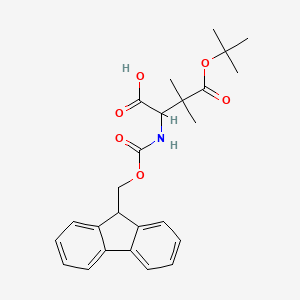
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-beta-dimethyl-Asp(OtBu)-OH: is a derivative of aspartic acid, a common amino acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl ester (OtBu) group at the carboxyl terminus. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-dimethyl-Asp(OtBu)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using the Fmoc group. This is usually achieved by reacting aspartic acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester. This can be done by reacting the carboxyl group with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently add protecting groups and perform the necessary reactions under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the OtBu group can be removed using an acid like trifluoroacetic acid.
Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
OtBu Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Fmoc Removal: Beta-dimethyl-Asp(OtBu)-OH.
OtBu Removal: Fmoc-beta-dimethyl-Asp-OH.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in peptide synthesis as a protected amino acid building block.
- Helps in the study of peptide structure and function.
Biology:
- Used in the synthesis of biologically active peptides for research purposes.
Medicine:
- Potential use in the development of peptide-based drugs.
Industry:
- Used in the production of synthetic peptides for various applications.
Wirkmechanismus
The mechanism of action for Fmoc-beta-dimethyl-Asp(OtBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Asp(OtBu)-OH: Similar structure but without the beta-dimethyl group.
Boc-Asp(OtBu)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Uniqueness:
- The beta-dimethyl group in Fmoc-beta-dimethyl-Asp(OtBu)-OH provides steric hindrance, which can influence the reactivity and selectivity of the compound in peptide synthesis.
Eigenschaften
CAS-Nummer |
1624260-23-6 |
|---|---|
Molekularformel |
C25H29NO6 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H29NO6/c1-24(2,3)32-22(29)25(4,5)20(21(27)28)26-23(30)31-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,14H2,1-5H3,(H,26,30)(H,27,28) |
InChI-Schlüssel |
DJGFHXKITHLQAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)
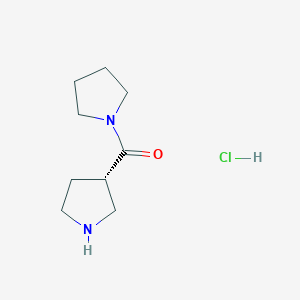
![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)
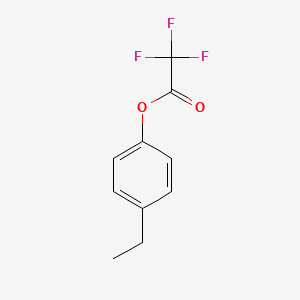
![[3-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13084761.png)
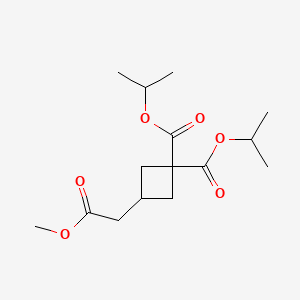
![(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13084775.png)
